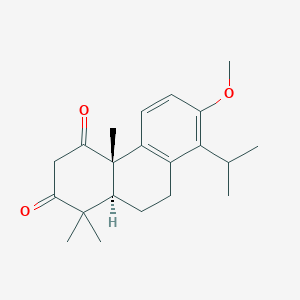
1,2-Dihydro-1-phenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1-phenylnaphthalene, also known as tetralin, is a bicyclic hydrocarbon that is commonly used in organic synthesis. It is a clear, colorless liquid with a mild aromatic odor and is widely used as a solvent in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-1-phenylnaphthalene is not well understood. However, it is believed to act as a reducing agent in organic reactions. It is also known to have a mild aromatic odor and is used as a solvent in the pharmaceutical industry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,2-Dihydro-1-phenylnaphthalene. However, it is known to be a mild irritant to the skin and eyes. It is also known to have low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dihydro-1-phenylnaphthalene has several advantages for lab experiments. It is a clear, colorless liquid with a mild aromatic odor, which makes it easy to handle. It is also a good solvent for organic compounds and is widely used in the pharmaceutical industry. However, it has some limitations, such as low solubility in water and high boiling point, which makes it difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dihydro-1-phenylnaphthalene. One area of interest is the development of new catalysts for the hydrogenation of naphthalene. Another area of interest is the use of 1,2-Dihydro-1-phenylnaphthalene as a reducing agent in organic reactions. Additionally, research can be conducted on the use of 1,2-Dihydro-1-phenylnaphthalene as a solvent for the synthesis of new organic compounds. Finally, future research can be focused on the toxicity and environmental impact of 1,2-Dihydro-1-phenylnaphthalene.
Conclusion:
1,2-Dihydro-1-phenylnaphthalene is a bicyclic hydrocarbon that is widely used in organic synthesis. It is synthesized by the hydrogenation of naphthalene and is used as a solvent for the synthesis of various organic compounds. While the mechanism of action and biochemical and physiological effects of 1,2-Dihydro-1-phenylnaphthalene are not well understood, it is known to have low acute toxicity. The advantages and limitations of 1,2-Dihydro-1-phenylnaphthalene for lab experiments make it a useful tool in organic synthesis. Finally, future research can be focused on the development of new catalysts, the use of 1,2-Dihydro-1-phenylnaphthalene as a reducing agent, and the toxicity and environmental impact of this compound.
Synthesemethoden
1,2-Dihydro-1-phenylnaphthalene is synthesized by the hydrogenation of naphthalene. The reaction is carried out in the presence of a catalyst such as platinum or palladium. The hydrogenation of naphthalene results in the formation of 1,2-Dihydro-1-phenylnaphthalene, which is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1-phenylnaphthalene is widely used in the field of organic synthesis. It is used as a solvent for the synthesis of various organic compounds such as resins, dyes, and pharmaceuticals. It is also used as a reagent in the synthesis of cyclic compounds and as a reducing agent in organic reactions.
Eigenschaften
CAS-Nummer |
16606-46-5 |
|---|---|
Produktname |
1,2-Dihydro-1-phenylnaphthalene |
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-11,16H,12H2 |
InChI-Schlüssel |
MEUOGBCTOLDRCM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |
Kanonische SMILES |
C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |
Andere CAS-Nummern |
16606-46-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



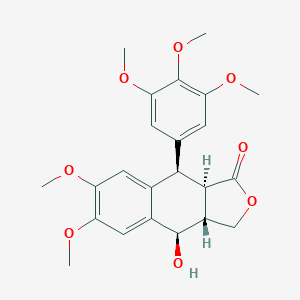

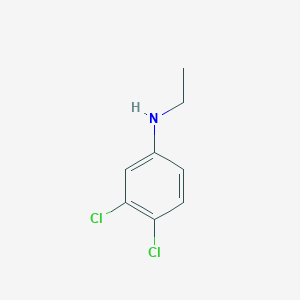
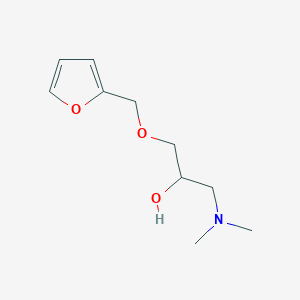
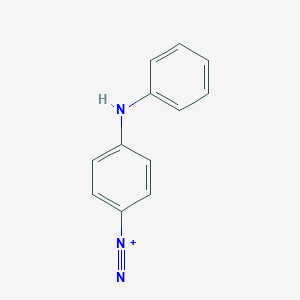
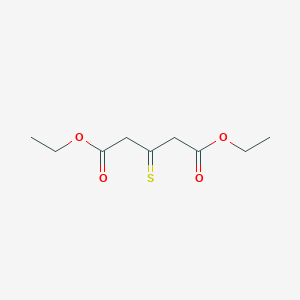
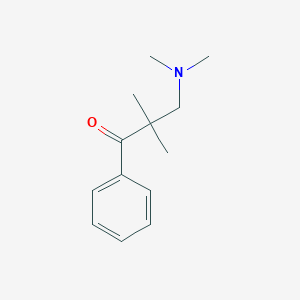
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)
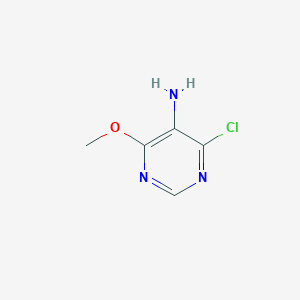
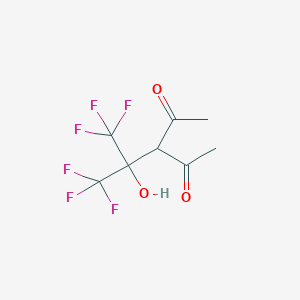
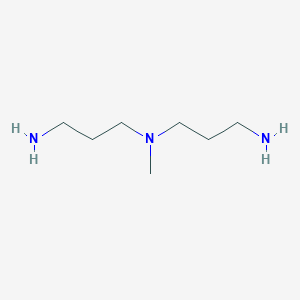

![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
